

A Technical Guide to the AIMP2-DX2 Signaling Pathway in Cancer Cells

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Compound of Interest

Compound Name: *Aimp2-DX2-IN-1*

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Introduction

Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2), also known as p38, is a critical component of the multi-tRNA synthetase complex (MSC) and functions as a potent tumor suppressor.[1] When dissociated from the MSC in response to cellular stress signals like DNA damage or TNF- α stimulation, AIMP2 translocates to the nucleus and engages in pro-apoptotic and anti-proliferative activities.[2][3][4] It mediates these effects by interacting with key signaling molecules such as p53, TRAF2, and FBP, often facilitating their ubiquitin-mediated degradation.[1]

However, a cancer-associated splice variant of AIMP2, which lacks exon 2 and is termed AIMP2-DX2, acts as a potent oncogene. This variant is highly expressed across a range of malignancies, including lung, colon, nasopharyngeal, and ovarian cancers, where its levels often correlate with increased malignancy and poor patient prognosis. AIMP2-DX2 promotes tumorigenesis by directly interfering with and antagonizing the tumor-suppressive functions of full-length AIMP2 (AIMP2-F) and by activating distinct oncogenic pathways. This guide provides

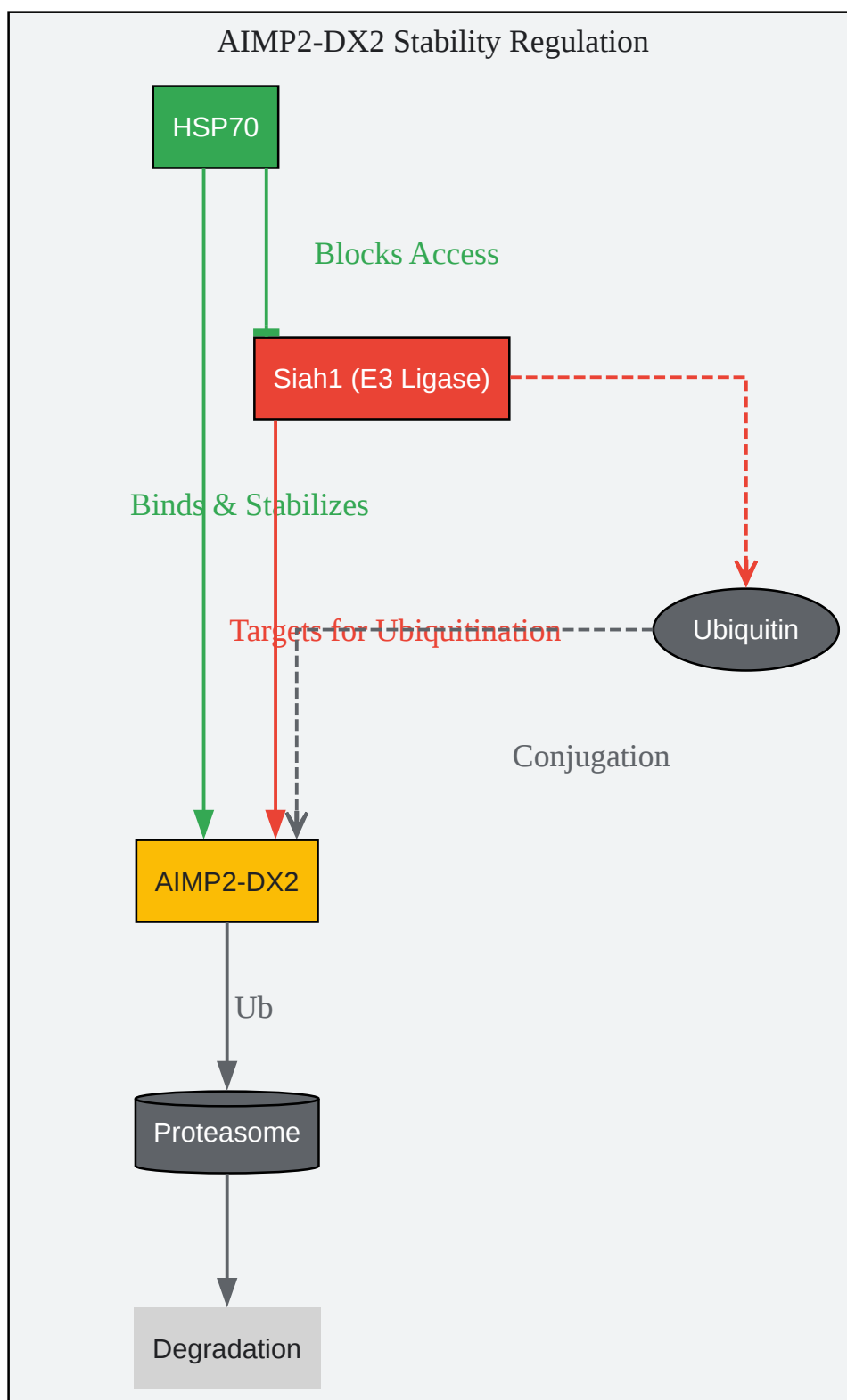
an in-depth overview of the AIMP2-DX2 signaling network, quantitative data, key experimental protocols, and its potential as a therapeutic target.

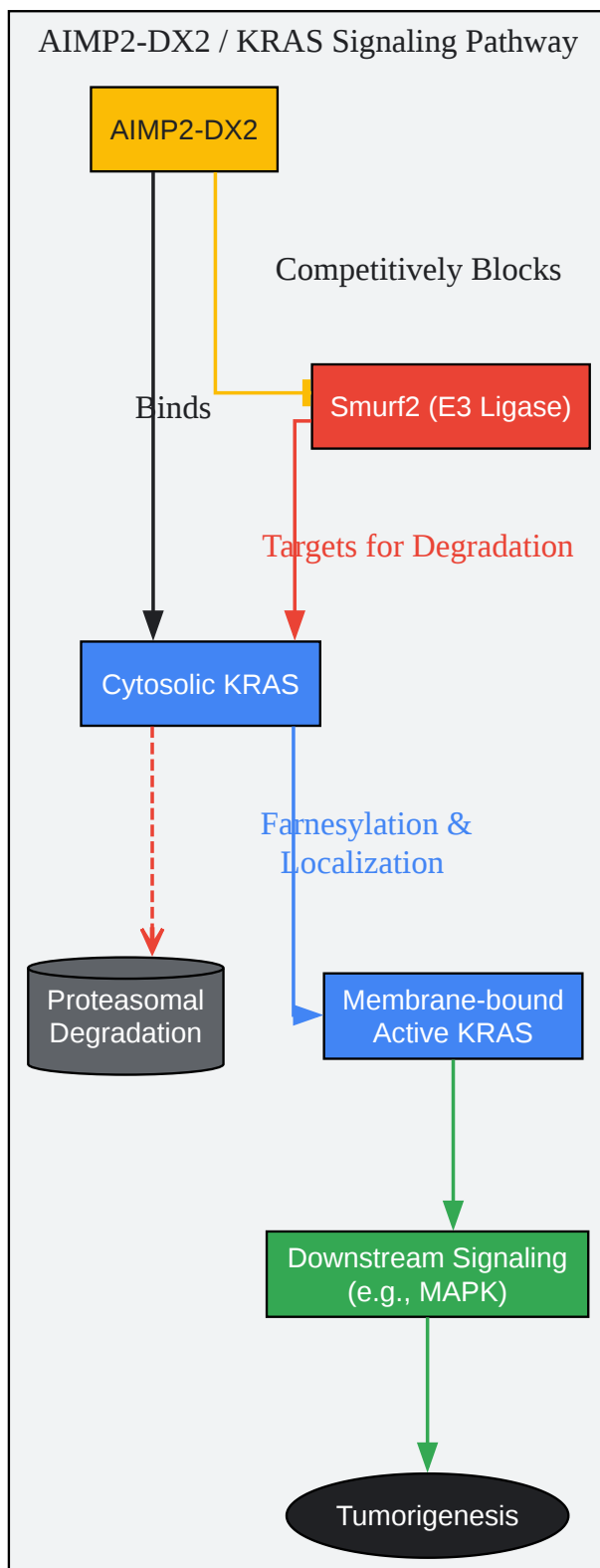
Core Signaling Mechanisms of AIMP2-DX2

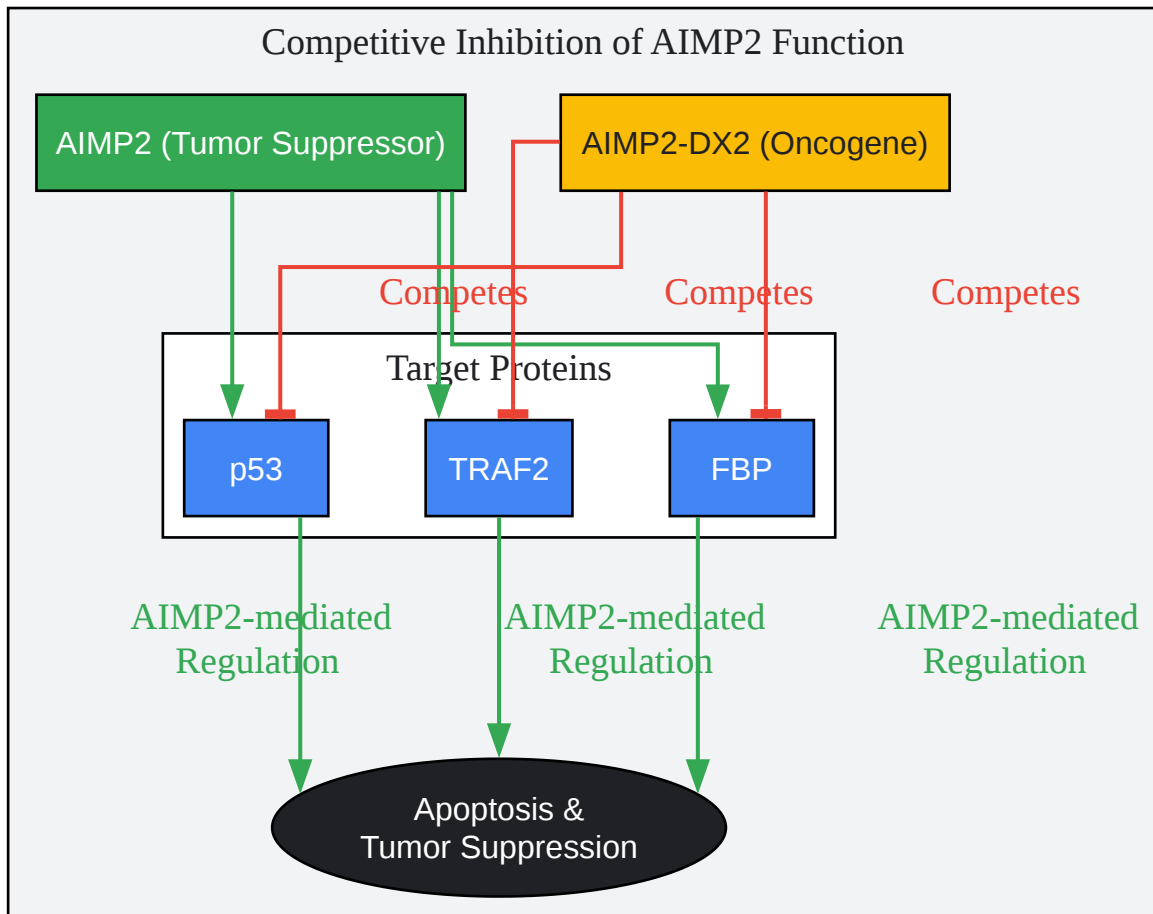
The oncogenic activity of AIMP2-DX2 is driven by a multi-pronged mechanism involving its stabilization, its interaction with the KRAS oncogene, and its direct antagonism of the tumor suppressor AIMP2.

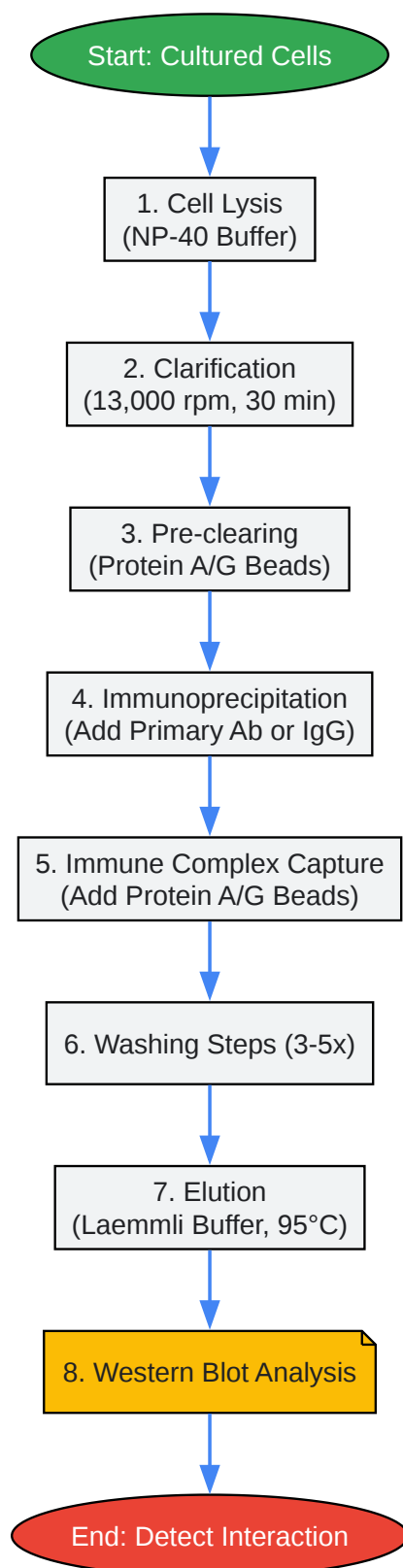
Regulation of AIMP2-DX2 Protein Stability

The cellular concentration and activity of AIMP2-DX2 are tightly controlled by post-translational modifications, primarily ubiquitination. The E3 ubiquitin ligase Siah1 targets AIMP2-DX2 for proteasomal degradation. However, in many cancer cells, AIMP2-DX2 escapes this degradation through a crucial interaction with Heat Shock Protein 70 (HSP70). HSP70 acts as a molecular chaperone, binding to the N-terminal flexible region and the GST domain of AIMP2-DX2. This binding sterically hinders the access of Siah1, thereby preventing AIMP2-DX2 ubiquitination and leading to its stabilization and accumulation within the cancer cell. This interaction can be enhanced by growth signals such as EGF, further promoting the oncogenic function of AIMP2-DX2.









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